2-Hydroxy-3-(2-methylthiophenyl)pyridine
Description
2-Hydroxy-3-(2-methylthiophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 2-methylthiophenyl group at position 3. This structural arrangement combines the aromaticity of pyridine with the sulfur-containing thiophene moiety, enhanced by a methyl substituent. The hydroxyl group confers hydrogen-bonding capacity, influencing solubility and molecular interactions, while the methylthiophenyl group introduces steric and electronic effects critical for reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKUVOKDZBLGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methylthiophenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2-Hydroxy-3-(2-methylthiophenyl)pyridine has diverse scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and properties of 2-Hydroxy-3-(2-methylthiophenyl)pyridine and related compounds:
| Compound Name | Substituents on Pyridine | Key Functional Groups | Unique Properties/Applications | References |
|---|---|---|---|---|
| 2-Hydroxy-3-(2-methylthiophenyl)pyridine | 2-hydroxy, 3-(2-methylthiophenyl) | Hydroxyl, Thiophene, Methyl | Enhanced lipophilicity, potential enzyme interactions (inferred) | — |
| 2-Hydroxy-3-(thiophen-3-yl)pyridine | 2-hydroxy, 3-(thiophen-3-yl) | Hydroxyl, Thiophene | Dual heterocyclic reactivity; applications in drug design and metabolic pathway modulation | |
| 2-Hydroxy-3-(2-chlorophenyl)pyridine | 2-hydroxy, 3-(2-chlorophenyl) | Hydroxyl, Chlorophenyl | Electron-withdrawing Cl increases reactivity; altered biological activity (e.g., enzyme inhibition) | |
| 3-(4-Methylthiophen-2-yl)pyridine | 3-(4-methylthiophen-2-yl) | Thiophene, Methyl | Distinct electronic properties; applications in material science and catalysis | |
| 2-(4-Acetylphenyl)-3-hydroxypyridine | 3-hydroxy, 2-(4-acetylphenyl) | Hydroxyl, Acetylphenyl | Acetyl group enables diverse chemical modifications; enhanced reactivity in organic synthesis |
Key Observations
Substituent Position and Type: The methyl group on the thiophene ring in 2-Hydroxy-3-(2-methylthiophenyl)pyridine increases lipophilicity compared to non-methylated analogs like 2-Hydroxy-3-(thiophen-3-yl)pyridine. This may improve membrane permeability in biological systems . The hydroxyl group at position 2 facilitates hydrogen bonding, a feature absent in compounds like 3-(4-Methylthiophen-2-yl)pyridine, which lack polar substituents. This difference impacts solubility and target-binding affinity .
Electronic Effects :
- Electron-rich thiophene (due to sulfur’s lone pairs) in the target compound contrasts with electron-withdrawing groups like chlorine in 2-Hydroxy-3-(2-chlorophenyl)pyridine. This distinction influences aromatic stacking and reactivity in electrophilic substitutions .
Biological and Chemical Reactivity :
- The combination of thiophene and pyridine in the target compound may enable unique interactions with biological targets, such as enzymes or receptors, as seen in analogs like 2-Hydroxy-3-(thiophen-3-yl)pyridine .
- Compared to 2-(4-Acetylphenyl)-3-hydroxypyridine, the absence of an acetyl group reduces ketone-mediated reactivity but enhances stability under acidic conditions .
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